molecular formula C8H8F2N2O B3131902 N1-(2,4-Difluorophenyl)glycinamide CAS No. 359821-40-2

N1-(2,4-Difluorophenyl)glycinamide

Cat. No.: B3131902
CAS No.: 359821-40-2
M. Wt: 186.16 g/mol
InChI Key: CYHDMIJLSXIJHR-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)glycinamide is a glycinamide derivative characterized by a 2,4-difluorophenyl group attached to the glycine backbone. Glycinamide derivatives are often explored for their bioisosteric properties, enabling interactions with biological targets such as ion channels or enzymes. For example, GW791343 (N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride), a structurally similar compound, acts as a positive allosteric modulator of the rat P2X7 receptor .

Properties

IUPAC Name

2-amino-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHDMIJLSXIJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2,4-Difluorophenyl)glycinamide typically involves the reaction of 2,4-difluoroaniline with glycine derivatives under specific conditions. One common method includes the use of acylation reactions where 2,4-difluoroaniline is reacted with glycine or its esters in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .

Chemical Reactions Analysis

N1-(2,4-Difluorophenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, using nucleophiles like amines or thiols.

Scientific Research Applications

N1-(2,4-Difluorophenyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2,4-Difluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group enhances its binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-(2,4-Difluorophenyl)glycinamide with structurally and functionally related compounds, emphasizing substituent effects, biological activity, and applications:

Compound Name Structure Biological Activity Potency/Selectivity Key Features
This compound Glycinamide core with 2,4-difluorophenyl at N1 Limited direct data; inferred role in receptor modulation based on analogs N/A Fluorine atoms enhance lipophilicity and metabolic stability
GW791343 N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride Positive allosteric modulator of rat P2X7 receptor Species-selective; potency reduced by decavanadate in rat receptors Allosteric binding; influenced by residue 95 in P2X7 receptors
N~2~-[(1R)-1-(2,4-Difluorophenyl)ethyl]-N-ethylglycinamide Ethyl group at N2; (R)-configured 2,4-difluorophenylethyl side chain Not explicitly stated, but likely targets neurological or metabolic pathways Structural similarity to CNS-active compounds Chiral center may influence enantioselective receptor interactions
Compound E (N1-(4-chlorobenzyl)-N2-(4-methylphenyl)-N2-(methylsulfonyl)glycinamide) Sulfonyl and chlorobenzyl groups at N1/N2 Antagonist or enzyme inhibitor (exact target unspecified) Moderate activity in preliminary screens Sulfonyl groups enhance solubility and binding affinity
Compound F (N2-(4-bromophenyl)-N1-(4-methoxybenzyl)-N2-(phenylsulfonyl)glycinamide) Bromophenyl and methoxybenzyl substituents Similar to Compound E; potential use in inflammation or oncology Higher molecular weight may affect pharmacokinetics Bromine enhances halogen bonding in target interactions
N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide Acrylamide backbone with 2,4-difluorophenyl and pyrazole groups Agrochemical and pharmaceutical applications (e.g., antifungal or antitumor activity) Broad-spectrum utility in material science and drug discovery Pyrazole moiety contributes to heterocyclic interaction motifs

Key Findings from Comparative Analysis:

Structural Impact on Activity :

  • Fluorine substitution (e.g., 2,4-difluorophenyl in this compound and GW791343) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets .
  • Bulky substituents (e.g., sulfonyl groups in Compounds E and F) improve solubility but may reduce cell permeability .

Receptor Selectivity: GW791343 demonstrates species-dependent P2X7 receptor modulation due to amino acid variations at position 95, whereas its analog AZ11645373 lacks this dependency . Chiral centers (e.g., in N~2~-[(1R)-1-(2,4-Difluorophenyl)ethyl]-N-ethylglycinamide) influence enantioselective binding, a critical factor in drug design .

Applications :

  • Fluorinated glycinamides are prioritized in CNS drug discovery due to their balance of stability and bioavailability .
  • Acrylamide derivatives (e.g., the pyrazole-containing compound in ) are versatile in agrochemicals, leveraging heterocyclic motifs for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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